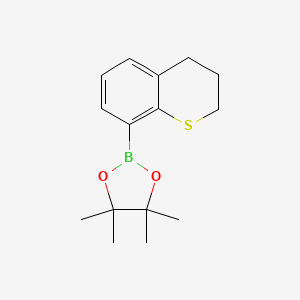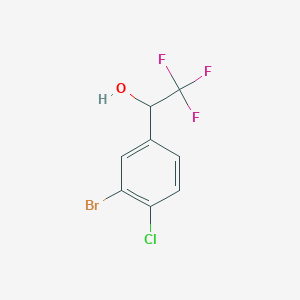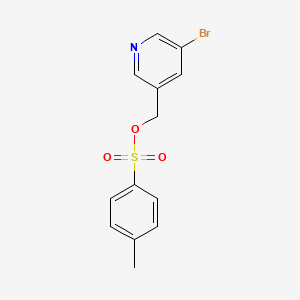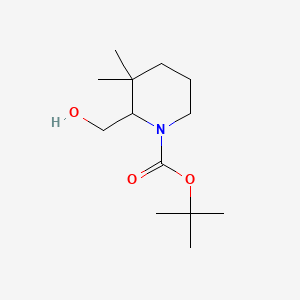
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde to introduce the hydroxymethyl group. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-3,3-dimethylpiperidine-1-carboxylate.
Reduction: Formation of 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Studied for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylate group can participate in ionic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate: Lacks the 3,3-dimethyl substitution, leading to different steric and electronic properties.
2-(Hydroxymethyl)-3,3-dimethylpiperidine: Lacks the tert-butyl carboxylate group, affecting its reactivity and solubility.
Tert-butyl 3,3-dimethylpiperidine-1-carboxylate: Lacks the hydroxymethyl group, altering its potential for hydrogen bonding and biological activity.
Uniqueness
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-6-7-13(4,5)10(14)9-15/h10,15H,6-9H2,1-5H3 |
InChIキー |
UUUREUKJUBEHQZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN(C1CO)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


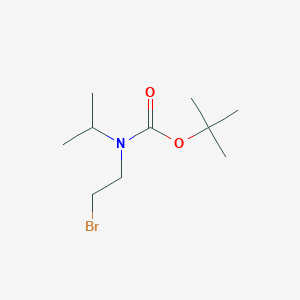
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
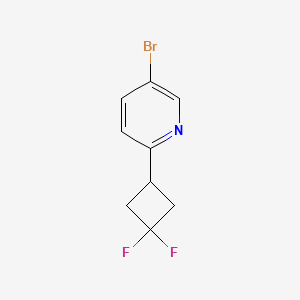
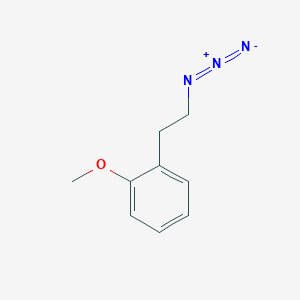
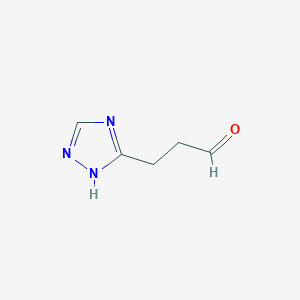

![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)
![3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15314754.png)

